molecular formula C12H25Cl2N3O2 B2518692 Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride CAS No. 1803566-76-8

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride

Cat. No.: B2518692
CAS No.: 1803566-76-8
M. Wt: 314.25
InChI Key: OIIUNYFYTGWBKR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride is a chemical compound with the molecular formula C12H24Cl2N3O2. It is commonly used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride typically involves the reaction of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(azetidin-3-yl)methylpiperazine-1-carboxylate dihydrochloride
  • Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2.2ClH/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-10;;/h10,13H,4-9H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIUNYFYTGWBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803566-76-8
Record name tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride
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